molecular formula C19H22BFO3 B2402312 1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246638-38-8

1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B2402312
CAS No.: 2246638-38-8
M. Wt: 328.19
InChI Key: FUIOTITXJYRSSN-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a specialized organoboron compound known for its unique chemical properties and applications in various fields of science and industry. This compound features a boron atom bonded to a dioxaborolane ring, which is substituted with a fluorophenyl group and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid derivative with an appropriate phenol derivative under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with advanced temperature and pressure control systems. The process involves continuous monitoring and optimization to ensure high yield and purity. The use of automated systems and real-time analytics helps in maintaining consistent quality and reducing production costs.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the boron atom.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing groups on the dioxaborolane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of boronic acids and esters.

  • Reduction: Production of boron hydrides and boron clusters.

  • Substitution: Generation of various substituted dioxaborolanes and related compounds.

Scientific Research Applications

  • Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.

  • Biology: It serves as a reagent in biochemical assays and studies involving boronic acid derivatives.

  • Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

  • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-7-5-6-8-17(16)22-13-14-9-11-15(21)12-10-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIOTITXJYRSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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